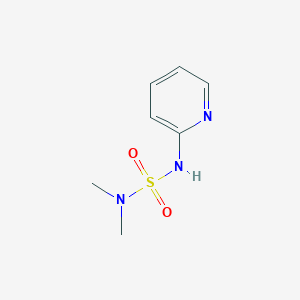

N,N-dimethyl-N'-(2-pyridinyl)sulfamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-N'-(2-pyridinyl)sulfamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

N,N-dimethyl-N'-(2-pyridinyl)sulfamide has been investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. A study demonstrated that a structurally similar sulfonamide compound significantly inhibited both promastigote and amastigote forms of L. donovani, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Sulfonamides are known to act as inhibitors of histone deacetylases, which play a crucial role in regulating gene expression related to cancer cell proliferation . The potential for this compound to be developed as an anticancer agent warrants further investigation.

Agricultural Applications

In agricultural science, compounds similar to this compound have been evaluated for their efficacy as herbicides and pesticides. The presence of the pyridine ring often enhances the biological activity of these compounds.

Materials Science

This compound is also being explored for its properties in materials science, particularly in the development of functional materials.

Conductive Polymers

The compound's ability to form stable complexes with metals may enable its use in synthesizing conductive polymers for electronic applications. Its incorporation into polymer matrices could potentially enhance electrical conductivity and stability under varying environmental conditions .

Case Studies and Data Tables

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the sulfamide group in N,N-dimethyl-N'-(2-pyridinyl)sulfamide?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) is critical for analyzing sulfur and nitrogen environments in sulfamide-containing compounds. The S2p3/2 peak at ~168.4 eV confirms sulfamide moiety presence, while N1s signals distinguish protonated/non-protonated amino groups. Cross-validation via S/N intensity ratios (e.g., N/S ≈ 2.2) ensures accuracy .

Q. How should researchers design initial pharmacological screening for anticonvulsant activity in sulfamide derivatives?

- Methodological Answer : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models to assess broad-spectrum anticonvulsant potential. These models evaluate seizure suppression across generalized tonic-clonic and absence epilepsy types. Dose-response studies with safety margins (e.g., rotorod tests) are essential to prioritize candidates .

Q. What synthetic strategies are effective for introducing the pyridinyl group into sulfamide derivatives?

- Methodological Answer : Nucleophilic substitution or coupling reactions between pyridinyl amines and sulfonyl chlorides are common. For example, reacting 2-aminopyridine with dimethylsulfamoyl chloride under inert conditions (e.g., THF, DIPEA) yields the target compound. Purity is verified via HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported conversion rates of sulfamide-containing self-assembled monolayers (SAMs)?

- Methodological Answer : Discrepancies arise from solvent polarity, temperature, or sulfur-gold bond stability. Cross-validate XPS-derived conversion rates (31–47%) with N1s signal ratios and SAM stability tests (e.g., thermal desorption at 70°C in hydrocarbon solvents). Adjust reaction time and pH to optimize reproducibility .

Q. What structural modifications enhance metabolic stability of This compound while retaining activity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridinyl ring to reduce oxidative metabolism. Compare metabolic pathways using LC-MS/MS in hepatic microsomes. For environmental stability, study hydrolysis products (e.g., aniline derivatives) under varying pH and UV exposure .

Q. Why do some sulfamide derivatives exhibit broad-spectrum anticonvulsant activity while others fail in refractory epilepsy models?

- Methodological Answer : Activity correlates with sulfamide conformation and hydrogen-bonding capacity. Molecular docking studies suggest interactions with voltage-gated sodium channels (Nav1.2) or GABA receptors. Test resistant models (e.g., 6-Hz psychomotor seizure) and use in silico ADMET predictors to identify bioavailability barriers .

Q. How do environmental metabolites of This compound impact ecotoxicological risk assessments?

- Methodological Answer : Track metabolites (e.g., N,N-dimethyl-N'-(4-methylphenyl)sulfamide) via LC-HRMS in water/sediment samples. Use Daphnia magna or algal toxicity assays to evaluate acute/chronic effects. Compare degradation rates under aerobic/anaerobic conditions to model environmental persistence .

Q. Data Contradiction Analysis

Q. Conflicting reports on sulfamide SAM stability: How to reconcile lab-specific findings?

- Methodological Answer : Variability arises from SAM preparation (e.g., immersion vs. vapor-phase deposition). Standardize protocols using quartz crystal microbalance (QCM) for thickness monitoring and AFM for surface homogeneity. Replicate hydrolysis studies (e.g., 0.1 M HCl, 25°C) to benchmark reversibility .

Q. Divergent toxicity profiles in sulfamide analogs: What factors drive discrepancies?

属性

CAS 编号 |

54767-77-0 |

|---|---|

分子式 |

C7H11N3O2S |

分子量 |

201.25 g/mol |

IUPAC 名称 |

2-(dimethylsulfamoylamino)pyridine |

InChI |

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-5-3-4-6-8-7/h3-6H,1-2H3,(H,8,9) |

InChI 键 |

VQLAVRJUCVTXQV-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)NC1=CC=CC=N1 |

规范 SMILES |

CN(C)S(=O)(=O)NC1=CC=CC=N1 |

Key on ui other cas no. |

54767-77-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。